Cas no 2227682-47-3 ((2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol)
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1975569
- 2227682-47-3
- (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
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- Inchi: 1S/C11H15ClO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3/t8-/m0/s1
- InChI Key: XKYLNGUUBMJTAP-QMMMGPOBSA-N
- SMILES: ClC1C=CC(=C(C=1)CC[C@H](C)O)OC
Computed Properties
- Exact Mass: 214.0760574g/mol
- Monoisotopic Mass: 214.0760574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.5Ų
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975569-0.05g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1975569-0.1g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1975569-0.25g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1975569-0.5g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1975569-1.0g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1975569-2.5g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1975569-5.0g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1975569-10.0g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1975569-1g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1975569-5g |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol |
2227682-47-3 | 5g |
$2235.0 | 2023-09-16 |
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol
Introduction to (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol (CAS No. 2227682-47-3)
(2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol, with the CAS number 2227682-47-3, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and a substituted phenyl group, which contribute to its potential biological activities and therapeutic applications.
The chemical structure of (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol consists of a butanol backbone with a 5-chloro-2-methoxyphenyl substituent attached to the fourth carbon atom. The presence of the chiral center at the second carbon of the butanol chain imparts enantiomeric specificity, which is crucial for its pharmacological properties. The methoxy and chloro substituents on the phenyl ring further enhance the compound's solubility and metabolic stability, making it an attractive candidate for drug development.
Recent studies have explored the biological activities of (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol in various contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This property suggests that (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol could be developed into a novel therapeutic for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another promising application of (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol is in the treatment of neurodegenerative disorders. Preclinical studies have shown that this compound can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. These findings indicate that (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol may have potential as a neuroprotective agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its anti-inflammatory and neuroprotective properties, (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol has also been investigated for its antimicrobial activity. Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.
The synthesis of (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol has been optimized using modern synthetic methods, ensuring high yields and enantiomeric purity. Chiral chromatography techniques are commonly employed to separate the enantiomers, allowing for the isolation of the desired (S)-enantiomer. The scalable synthesis process makes it feasible to produce this compound on a commercial scale for further preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol in human subjects. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its pharmacokinetics and pharmacodynamics, as well as its therapeutic potential in specific disease indications.
In conclusion, (2S)-4-(5-chloro-2-methoxyphenyl)butan-2-ol (CAS No. 2227682-47-3) is a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new aspects of its mechanism of action and potential clinical uses, highlighting its significance in advancing healthcare solutions.
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